molecular formula C32H50O4 B1664334 Acetyl aleuritolic acid CAS No. 28937-85-1

Acetyl aleuritolic acid

Cat. No. B1664334
CAS RN: 28937-85-1
M. Wt: 498.7 g/mol
InChI Key: UROPGAQBZGIPQC-VUHMTIHWSA-N
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Description

Acetyl aleuritolic acid is a pentacyclic triterpenoid isolated from the leaves of Garcia parviflora. It has a role as a plant metabolite and an antineoplastic agent. It is a pentacyclic triterpenoid, an acetate ester and a monocarboxylic acid. It derives from a friedelin.

Scientific Research Applications

Antinociceptive and Anti-inflammatory Properties

  • Antinociceptive Activity: Acetyl aleuritolic acid, isolated from the bark of Aleurites moluccanus, demonstrated antinociceptive properties in animal models, indicating potential for pain management (de Souza et al., 2021).
  • Anti-Inflammatory Effects: In another study involving Croton cajucara, acetyl aleuritolic acid showed significant anti-inflammatory activity in animal models, suggesting its use in treating inflammation (Perazzo et al., 2007).

Antimicrobial Activity

  • Antibacterial Properties: The compound has exhibited antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, as found in a study on Croton urucurana (Peres et al., 1997).

Anticancer Potential

  • Effect on Hepatocellular Carcinoma Cells: Aleuritolic acid, related to acetyl aleuritolic acid, has been shown to induce apoptosis in hepatocellular carcinoma HepG2 cells and impair autophagic flux, indicating its potential in cancer treatment (Yi et al., 2018).

properties

CAS RN

28937-85-1

Product Name

Acetyl aleuritolic acid

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H50O4/c1-20(33)36-25-12-15-29(6)21(28(25,4)5)9-13-30(7)22(29)10-14-31(8)23(30)11-16-32(26(34)35)18-17-27(2,3)19-24(31)32/h11,21-22,24-25H,9-10,12-19H2,1-8H3,(H,34,35)/t21-,22+,24-,25-,29-,30+,31+,32+/m0/s1

InChI Key

UROPGAQBZGIPQC-VUHMTIHWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)O)(C)C)C)C

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C

Appearance

Solid powder

Other CAS RN

28937-85-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC 266221;  NSC-266221;  NSC266221

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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